Despropylene Gatifloxacin

Übersicht

Beschreibung

Despropylene Gatifloxacin is a metabolite of Gatifloxacin, a fourth-generation fluoroquinolone antibacterial agent. Gatifloxacin is known for its broad-spectrum antibacterial activity and is used to treat various infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Despropylene Gatifloxacin involves the removal of the propylene group from Gatifloxacin. This process typically includes:

Starting Material: Gatifloxacin

Reaction Conditions: The reaction is carried out under controlled laboratory conditions, often involving specific reagents and catalysts to facilitate the removal of the propylene group.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring consistent quality, and adhering to regulatory standards for pharmaceutical production .

Analyse Chemischer Reaktionen

Types of Reactions: Despropylene Gatifloxacin can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

Despropylene Gatifloxacin serves as a reference compound in analytical studies aimed at understanding the behavior of fluoroquinolones. Its structural characteristics allow researchers to investigate the pharmacokinetic and pharmacodynamic properties of related compounds.

Biology

In biological research, this compound is studied for its interactions with bacterial enzymes. Research has shown that it retains antibacterial activity against various Gram-positive and Gram-negative microorganisms, making it a candidate for further exploration in antibiotic development .

Medicine

This compound has potential therapeutic applications, particularly in treating infections resistant to other antibiotics. Its efficacy in combination therapies has been explored, showing promise in enhancing treatment outcomes .

Case Study 1: Efficacy Against Resistant Strains

A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. In vitro testing showed that it could effectively inhibit bacterial growth at lower concentrations compared to traditional antibiotics .

Case Study 2: Pharmacokinetics

In a pharmacokinetic study involving diabetic rats, systemic administration of this compound revealed insights into its absorption and distribution within biological systems. The results indicated a rapid increase in serum levels post-administration, suggesting effective bioavailability .

Wirkmechanismus

The mechanism of action of Despropylene Gatifloxacin is similar to that of Gatifloxacin. It inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound exerts its antibacterial effects, leading to the death of bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Gatifloxacin: The parent compound with a broader spectrum of antibacterial activity.

Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.

Levofloxacin: A fluoroquinolone used to treat a variety of bacterial infections.

Uniqueness: Despropylene Gatifloxacin is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other fluoroquinolones. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Biologische Aktivität

Despropylene gatifloxacin, a metabolite of gatifloxacin, is a synthetic fluoroquinolone antibiotic known for its broad-spectrum antibacterial properties. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, and clinical implications.

Overview of this compound

This compound is structurally related to gatifloxacin, which is a fourth-generation fluoroquinolone antibiotic. Gatifloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. The structural modification leading to this compound enhances its pharmacological profile and may alter its biological activity compared to its parent compound.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA synthesis. It binds to the DNA gyrase and topoisomerase IV enzymes, preventing the relaxation of supercoiled DNA, which is necessary for replication and transcription processes in bacteria. This mechanism results in bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for understanding its efficacy and safety profile:

- Absorption : Following oral administration, this compound exhibits high bioavailability similar to gatifloxacin.

- Distribution : The volume of distribution is significant, indicating extensive tissue penetration.

- Metabolism : It undergoes limited metabolism with renal excretion being a primary route.

- Half-life : The half-life is comparable to that of gatifloxacin, typically ranging from 7 to 14 hours.

Antibacterial Spectrum

This compound demonstrates potent activity against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Streptococcus pneumoniae | Highly Effective |

| Escherichia coli | Moderate Effectiveness |

| Pseudomonas aeruginosa | Variable Effectiveness |

Case Studies

- Hyperglycemia Induction : A notable case involved an elderly patient who developed severe hyperglycemia after receiving gatifloxacin. This case highlighted the potential side effects associated with fluoroquinolones, including this compound. The patient's blood glucose level increased significantly during treatment, suggesting that similar metabolic effects could be observed with this compound as well .

- Ocular Infections : In clinical settings, gatifloxacin ophthalmic solutions have been shown to be effective against bacterial conjunctivitis. Studies indicate that the ocular formulation provides adequate concentrations in the eye while minimizing systemic exposure, suggesting that this compound may also be beneficial in localized infections .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its dimers. Research indicates that these compounds retain significant antibacterial activity while potentially offering reduced toxicity profiles compared to their parent drug .

Eigenschaften

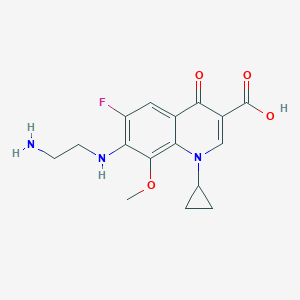

IUPAC Name |

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4/c1-24-15-12(19-5-4-18)11(17)6-9-13(15)20(8-2-3-8)7-10(14(9)21)16(22)23/h6-8,19H,2-5,18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWBCRPZUUYZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1NCCN)F)C(=O)C(=CN2C3CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593899 | |

| Record name | 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172426-86-7 | |

| Record name | Despropylene gatifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172426867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESPROPYLENE GATIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BFU2NF48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Despropylene Gatifloxacin and how was its presence observed?

A1: this compound is a metabolite of Gatifloxacin, a fourth-generation fluoroquinolone antibacterial drug. During laboratory processes for Gatifloxacin synthesis, researchers observed the formation of not only the desired drug but also four unique piperazine-linked Gatifloxacin dimers and this compound. [] These findings highlight the importance of understanding and controlling the synthetic pathways of pharmaceuticals to ensure purity and identify potential metabolites.

Q2: Does the provided research offer any insights into the structure or characteristics of this compound?

A2: While the research mentions the synthesis of this compound alongside Gatifloxacin dimers, it primarily focuses on the characterization and control of these dimer byproducts. [] The study doesn't delve into the specific structural characterization, molecular weight, or spectroscopic data of this compound. Further research focusing specifically on this metabolite would be needed to answer such questions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.